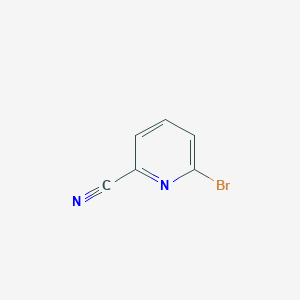
alpha-Fluoro-beta-ureidopropionic acid
概要
説明
バルニジピン (塩酸塩) は、ジヒドロピリジン系に属する長時間作用型カルシウム拮抗薬です。主に高血圧の治療に使用されます。 バルニジピンは、血管壁の平滑筋細胞のカルシウムチャネルに対して高い親和性を示し、血管拡張と血圧低下をもたらします .
2. 製法
合成経路と反応条件: バルニジピン (塩酸塩) の合成には、いくつかのステップが含まれます。
3-ヒドロキシプロピオニトリルとケテン二量体の反応: 中間体化合物を得る。
中間体とm-ニトロベンズアルデヒドの反応: 別の中間体を形成する。
β-アミノエチルクロトネートとの反応: さらに中間体を生成する。
アルカリによる加水分解: 化合物を得る。
キラル有機塩基を用いた光学分割: 目的のエナンチオマーを単離する。
ベンジルピロールアルコールとの反応: 最終化合物を形成する。
最終化合物を塩酸溶液に加える: バルニジピン (塩酸塩) を得る.
工業生産方法: バルニジピン (塩酸塩) の工業生産は、同じ合成経路に従いますが、より高い収率と純度を得るために最適化されています。 このプロセスには、穏やかな反応条件、分離および精製が容易な生成物、および容易に入手可能な原料の使用が含まれます .
3. 化学反応の分析
反応の種類: バルニジピン (塩酸塩) は、次のようなさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を含む。
還元: 水素の付加または酸素の除去を含む。
置換: ある官能基を別の官能基で置き換えることを含む。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素がある。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがある。
置換: 一般的な試薬には、ハロゲンと求核剤がある。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸を生じることがあり、還元はアルコールを生じることがあります .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of barnidipine (hydrochloride) involves several steps:
Reaction of 3-hydroxypropionitrile with ketene dimer: to obtain an intermediate compound.
Reaction of the intermediate with m-nitrobenzaldehyde: to form another intermediate.
Reaction with beta-amino ethyl crotonate: to produce a further intermediate.
Hydrolysis by an alkali: to obtain a compound.
Resolution with a chiral organic base: to isolate the desired enantiomer.
Reaction with benzyl pyrrole alcohol: to form the final compound.
Addition of the final compound to a hydrochloric acid solution: to obtain barnidipine (hydrochloride).
Industrial Production Methods: The industrial production of barnidipine (hydrochloride) follows the same synthetic route but is optimized for higher yields and purity. The process involves mild reaction conditions, easily separable and purifiable products, and the use of readily available raw materials .
化学反応の分析
Types of Reactions: Barnidipine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
バルニジピン (塩酸塩) は、科学研究においていくつかの応用があります。
化学: カルシウム拮抗薬の研究におけるモデル化合物として使用される。
生物学: 細胞のカルシウムチャネルと血管平滑筋細胞に対する影響を調査している。
医学: 高血圧および関連する心臓血管疾患の治療における臨床試験で使用されている。
作用機序
バルニジピン (塩酸塩) は、血管壁の平滑筋細胞のL型カルシウムチャネルを遮断することによってその効果を発揮します。この阻害は、カルシウムイオンが細胞内に入るのを防ぎ、平滑筋の弛緩と血管拡張をもたらします。 末梢血管抵抗の低下により、血圧が低下します .
類似化合物との比較
バルニジピン (塩酸塩) は、アムロジピン、ニトレンジピン、アテノロール、エナラプリル、ヒドロクロロチアジドなどの他のカルシウム拮抗薬と比較されます。 これらの化合物とは異なり、バルニジピンは単一のエナンチオマーで構成されており、より高い薬理学的選択性とより少ない副作用を提供します . 類似化合物には以下が含まれます。
- アムロジピン
- ニトレンジピン
- アテノロール
- エナラプリル
- ヒドロクロロチアジド
特性
IUPAC Name |
3-(carbamoylamino)-2-fluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTHAKABFGARQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)F)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964507 | |
| Record name | 2-Fluoro-3-{[hydroxy(imino)methyl]amino}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5006-64-4 | |
| Record name | α-Fluoro-β-ureidopropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Fluoro-beta-ureidopropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-3-{[hydroxy(imino)methyl]amino}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(Aminocarbonyl)amino]-2-fluoro-propanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-FLUOROURIDOPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BXG1I9G0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is alpha-Fluoro-beta-ureidopropionic acid formed in the body?
A: this compound is formed as a metabolite during the breakdown of 5-fluorouracil (5-FU). Following the administration of 5-FU, it is rapidly metabolized, with a significant portion undergoing catabolism. The enzyme dihydropyrimidine dehydrogenase (DPD) catalyzes the first step in this catabolic pathway, converting 5-FU into dihydrofluorouracil (FUH2). FUH2 is further metabolized into this compound (FUPA) [, ].
Q2: What is the significance of this compound formation in 5-FU therapy?
A: The formation of FUPA signifies the breakdown and inactivation of 5-FU in the body. This catabolic pathway significantly reduces the amount of 5-FU available to exert its antitumor effects [, ]. Therefore, strategies to modulate 5-FU catabolism, such as using DPD inhibitors like 5-ethynyluracil (EU), are being investigated to enhance the therapeutic efficacy of 5-FU [, ].
Q3: Can this compound itself be detected, and if so, how?
A: Yes, this compound can be directly detected and quantified using advanced analytical techniques like high-performance liquid chromatography (HPLC) and 19F nuclear magnetic resonance (NMR) spectroscopy [, , ]. These techniques have been instrumental in characterizing the metabolic profile of 5-FU in various biological samples, including plasma, urine, and tissue extracts.
Q4: How do researchers study the impact of this compound formation in preclinical models?
A: Researchers use in vivo models like mice bearing colon 38 tumors to investigate the effects of modulating this compound formation on 5-FU metabolism []. By administering compounds like EU before 5-FU, they can observe changes in the levels of this compound and other metabolites in different tissues using 19F NMR spectroscopy. These studies provide valuable insights into how altering 5-FU catabolism can impact its availability and potential antitumor activity.
Q5: What happens to this compound after it is formed?
A: this compound is further metabolized into alpha-fluoro-beta-alanine (FBAL) [, ]. FBAL is then excreted in the urine, representing a significant route of elimination for the breakdown products of 5-FU.
Q6: Does the formation of this compound vary across species?
A: Yes, the metabolic profile of 5-FU, including the formation and excretion of this compound, can vary significantly across species. For example, studies using 19F NMR spectroscopy have shown distinct differences in the urinary excretion patterns of FUPA and its metabolites between rats, mice, and humans [].
Q7: Are there other drugs or compounds that influence the metabolism of 5-FU and the formation of this compound ?
A: Yes, several compounds can influence 5-FU metabolism. For instance, using modulators like methotrexate, alpha-interferon, or high-dose leucovorin alongside 5-FU led to an increased ratio of anabolites to catabolites in murine colon carcinoma models []. This suggests a potential shift in 5-FU metabolism towards pathways favoring its antitumor activity. Conversely, N-(phosphonacetyl)-L-aspartate decreased the anabolite:catabolite ratio, potentially reducing 5-FU efficacy [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)
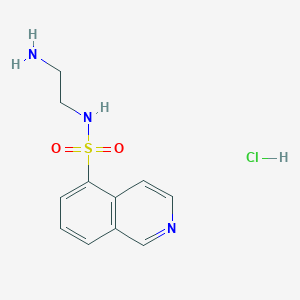
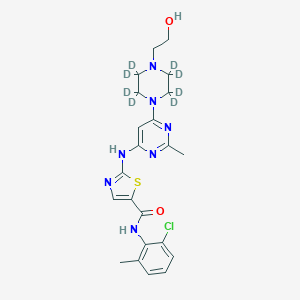
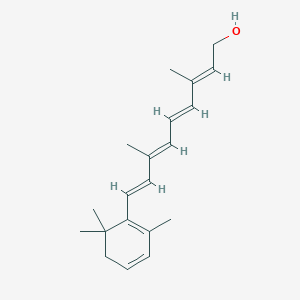
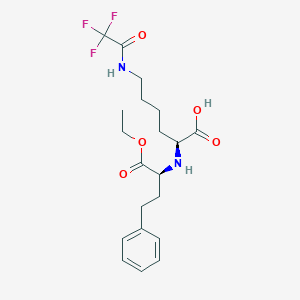
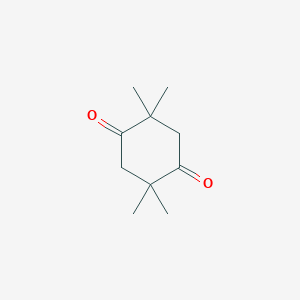


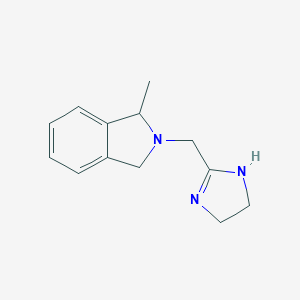

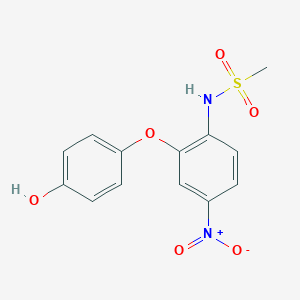
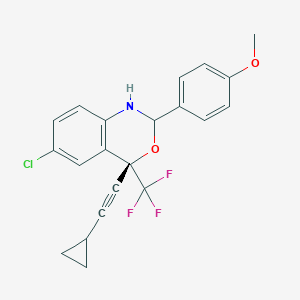
![rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B23227.png)
